molecular formula C21H20ClNO4 B11393620 N-(3-chlorobenzyl)-3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide

N-(3-chlorobenzyl)-3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide

Cat. No.: B11393620
M. Wt: 385.8 g/mol
InChI Key: ZMVMOEGNZKHQPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-Chlorophenyl)methyl]-3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chlorophenyl group, a hydroxy-dimethyl-chromen-2-one moiety, and a propanamide linkage. It is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Chlorophenyl)methyl]-3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide typically involves multiple steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid.

    Introduction of the Hydroxy and Dimethyl Groups: The hydroxy and dimethyl groups can be introduced through selective alkylation and hydroxylation reactions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached via a Friedel-Crafts alkylation reaction using 3-chlorobenzyl chloride and an appropriate Lewis acid catalyst like aluminum chloride.

    Formation of the Propanamide Linkage: The final step involves the formation of the propanamide linkage through an amidation reaction between the intermediate product and 3-aminopropanoic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Chlorophenyl)methyl]-3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chromen-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-[(3-Chlorophenyl)methyl]-3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antioxidant, anti-inflammatory, or antimicrobial activities, making it a candidate for further investigation in drug discovery and development.

Medicine

In medicine, N-[(3-Chlorophenyl)methyl]-3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide is explored for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and materials with specific properties. Its versatility makes it valuable for various applications in manufacturing and technology.

Mechanism of Action

The mechanism of action of N-[(3-Chlorophenyl)methyl]-3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide involves its interaction with molecular targets such as enzymes, receptors, or cellular pathways. The hydroxy and carbonyl groups in the chromen-2-one moiety may participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity and function. The chlorophenyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A naturally occurring compound with a similar chromen-2-one core but lacking the chlorophenyl and propanamide groups.

    Warfarin: A synthetic derivative of coumarin used as an anticoagulant, with structural similarities but different functional groups.

    Flavonoids: A class of compounds with a similar chromen-2-one core, widely found in plants and known for their antioxidant properties.

Uniqueness

N-[(3-Chlorophenyl)methyl]-3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide is unique due to the combination of its chlorophenyl, hydroxy-dimethyl-chromen-2-one, and propanamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and application in various fields.

Properties

Molecular Formula

C21H20ClNO4

Molecular Weight

385.8 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-3-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)propanamide

InChI

InChI=1S/C21H20ClNO4/c1-12-16-6-8-18(24)13(2)20(16)27-21(26)17(12)7-9-19(25)23-11-14-4-3-5-15(22)10-14/h3-6,8,10,24H,7,9,11H2,1-2H3,(H,23,25)

InChI Key

ZMVMOEGNZKHQPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CCC(=O)NCC3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.